Senicapoc - 289656-45-7

Senicapoc

Catalog Number: EVT-282940
CAS Number: 289656-45-7
Molecular Formula: C20H15F2NO
Molecular Weight: 323.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Senicapoc is an inhibitor of intermediate conductance calcium-activated potassium (IKCa1/KCa3.1) channels. It inhibits rubidium efflux from and dehydration of isolated human red blood cells (RBCs) induced by the calcium ionophore A23187 ( IC50s = 11 and 30 nM, respectively). Senicapoc (10 mg/kg twice per day) reduces IKCa1/KCa3.1 channel activity, increases potassium levels in RBCs, and decreases erythrocyte density in the SAD transgenic mouse model of sickle cell disease. It inhibits IL-2, IFN-γ, IL-12, and IL-17A production in CD3+ T cells stimulated with phorbol 12-myristate 13-acetate (PMA;) and ionomycin when used at a concentration of 1 μM. Senicapoc (100 mg/kg) increases the paw withdrawal threshold in a rat model of chronic constriction injury (CCI) of the sciatic nerve.
Senicapoc, also known as ICA-17043, is a potent Gardos Channel Inhibitor for the treatment of a subset of Hereditary Xerocytosis caused by mutations in the Gardos channel. Senicapoc (ICA-17043) is a potential therapy for the prevention and treatment of hemolysis-associated complications in sickle cell anemia. Senicapoc exhibits Antimalarial Activity.

Clotrimazole

Compound Description: Clotrimazole is an antifungal medication commonly used to treat fungal infections. Beyond its antifungal properties, research has explored its potential as a potassium channel blocker, particularly for its inhibitory effects on the IK channel (KCa3.1), the same channel targeted by Senicapoc. [] Studies have shown that Clotrimazole can induce a decrease in cell viability and migration in both melanoma and pancreatic cancer cell lines, regardless of the expression levels of the IK channel. []

Relevance: This research suggests that Clotrimazole's effects on cancer cells might not solely depend on the presence of the IK channel on the plasma membrane but could involve off-target effects on other cellular targets or the blockade of IK channels within intracellular compartments. [] This finding is relevant to the understanding of Senicapoc's mechanism of action, as it highlights the potential for off-target effects of potassium channel blockers in cancer cells.

Nifedipine

Compound Description: Nifedipine is a calcium channel blocker commonly prescribed to manage conditions like high blood pressure and angina. [] Research utilizing the Rosetta molecular modeling suite, which was employed to investigate KCa3.1 channel inhibition, revealed a distinct binding site for Nifedipine in the fenestration region of the KCa3.1 channel, unlike the pore-blocking mechanism observed with Senicapoc. []

Relevance: Electrophysiology experiments and site-directed mutagenesis studies confirmed these computational predictions. [] These findings suggest that Nifedipine, while not a direct pore blocker like Senicapoc, might exert its effects by stabilizing the channel in a non-conducting state or by interfering with the channel's gating mechanism.

Compound Description: TRAM-34 is a selective and potent blocker of the intermediate-conductance Ca2+-activated K+ channel (KCa3.1). [] Molecular modeling studies have been employed to elucidate the mechanism of action of TRAM-34, suggesting that it blocks ion conduction by directly occupying the site within the channel pore that would normally be occupied by potassium ions. []

Relevance: This mechanism of action is similar to that of Senicapoc, which also acts as a pore blocker of the KCa3.1 channel. [] The understanding of TRAM-34's binding interactions provides valuable insights for designing and developing more effective and selective KCa3.1 channel blockers for various therapeutic applications.

Compound Description: SKA-31 is a compound known to activate KCa2.3 and KCa3.1 channels. [] Studies have explored its potential in mitigating atherosclerosis, a condition linked to hyperlipidemia and endothelial dysfunction, by enhancing endothelium-dependent vasodilation. []

Relevance: SKA-31 serves as a contrasting agent to Senicapoc, which is a KCa3.1 channel blocker. Research in a mouse model of atherosclerosis demonstrated that, unlike Senicapoc, SKA-31 administration improved aortic endothelial function without significantly affecting atherosclerotic lesion density. []

NS6180 (4-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,4-benzothiazin-3(4H)-one)

Compound Description: NS6180 is a selective blocker of the intermediate-conductance Ca2+-activated K+ channel (KCa3.1). [] This compound is recognized for its potential as a therapeutic agent for conditions where KCa3.1 channels are implicated, including autoimmune diseases and fibrosis. []

Relevance: Similar to Senicapoc, NS6180 acts as a pore blocker of the KCa3.1 channel. [] Molecular modeling studies have been conducted to gain insights into the binding interactions and mechanism of NS6180's inhibitory action on the KCa3.1 channel, highlighting its potential for structure-based drug design. []

Compound Description: 4-phenyl-pyran is a compound that has been investigated for its potential to inhibit the KCa3.1 channel. [] Molecular modeling using the Rosetta software predicted a receptor site for 4-phenyl-pyran within the pore lumen of the KCa3.1 channel. [] This prediction was further validated through site-directed mutagenesis experiments and electrophysiology studies. []

Relevance: Unlike Nifedipine, 4-phenyl-pyran functions as a pore blocker, similar to Senicapoc and TRAM-34, directly inhibiting ion conduction through the channel. [] These findings provide evidence for a classical pore-blocking mechanism of action for 4-phenyl-pyran in the context of KCa3.1 channel inhibition.

GsMTx-4, ω-agatoxin TK, NS309

Compound Description: GsMTx-4 is a peptide known to inhibit the mechanosensitive ion channel Piezo1. ω-agatoxin TK is a selective inhibitor of the CaV2.1 channel, also known as the P/Q-type calcium channel. NS309 is a compound recognized for its ability to activate the Gardos channel (KCa3.1) and mimic the effects of gain-of-function mutations in this channel. []

Relevance: These compounds, alongside Senicapoc, a KCa3.1 inhibitor, and TRAM-34, another KCa3.1 inhibitor, were employed in a study focusing on the intricate interplay between KCa3.1, CaV2.1, and Piezo1 in red blood cells (RBCs). [] This research aimed to explore the observation of increased intracellular calcium levels in patients with Gardos channelopathy, a condition characterized by mutations in the KCa3.1 gene. [] The combined use of these pharmacological agents helped elucidate a potential mechanistic explanation for the increased calcium levels in RBCs.

The study's findings suggested that KCa3.1 activity, potentially amplified by NS309, might lead to fluctuations in RBC membrane potential. [] These fluctuations, in turn, could activate the CaV2.1 channel, facilitating calcium entry into the RBCs. [] Furthermore, Piezo1 activity appeared to modulate this interplay, with a closed Piezo1 channel favoring the KCa3.1-CaV2.1 interaction. [] Conversely, Piezo1 openings appeared to dampen membrane potential fluctuations, thereby limiting CaV2.1 activity. [] These findings underscore the complexity of ion channel interactions in RBCs and their potential implications in Gardos channelopathy.

Properties

CAS Number

289656-45-7

Product Name

Senicapoc

IUPAC Name

2,2-bis(4-fluorophenyl)-2-phenylacetamide

Molecular Formula

C20H15F2NO

Molecular Weight

323.3 g/mol

InChI

InChI=1S/C20H15F2NO/c21-17-10-6-15(7-11-17)20(19(23)24,14-4-2-1-3-5-14)16-8-12-18(22)13-9-16/h1-13H,(H2,23,24)

InChI Key

SCTZUZTYRMOMKT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C(=O)N

Solubility

Soluble in DMSO

Synonyms

is(4-fluorophenyl)phenylacetamide
ICA 17043
ICA-17043
ICA17043
senicapoc

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.